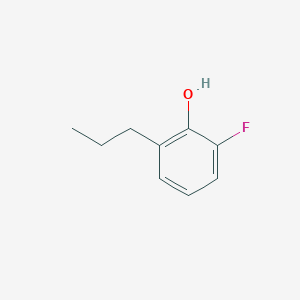

2-Fluoro-6-propylphenol

Beschreibung

2-Fluoro-6-propylphenol (C₉H₁₁FO) is a fluorinated phenolic derivative characterized by a fluorine atom at the ortho position (C2) and a propyl group at the para position (C6) relative to the hydroxyl group.

Eigenschaften

Molekularformel |

C9H11FO |

|---|---|

Molekulargewicht |

154.18 g/mol |

IUPAC-Name |

2-fluoro-6-propylphenol |

InChI |

InChI=1S/C9H11FO/c1-2-4-7-5-3-6-8(10)9(7)11/h3,5-6,11H,2,4H2,1H3 |

InChI-Schlüssel |

VAZNWLVEYSULDL-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=C(C(=CC=C1)F)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-propylphenol can be achieved through several methods. One common approach involves the fluorination of 6-propylphenol using a suitable fluorinating agent. Another method includes the use of Suzuki–Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated phenol under palladium catalysis .

Industrial Production Methods: Industrial production of 2-Fluoro-6-propylphenol typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of fluorinating agents and catalysts, as well as reaction parameters such as temperature and pressure, are carefully controlled to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Fluoro-6-propylphenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The aromatic ring can undergo reduction reactions to form cyclohexanol derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenols.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-6-propylphenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials with specific properties

Wirkmechanismus

The mechanism of action of 2-Fluoro-6-propylphenol involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for certain targets. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s activity. Detailed studies on the molecular pathways and targets are essential to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares 2-Fluoro-6-propylphenol with key analogs based on substituent effects, physical properties, and applications inferred from the evidence:

Key Observations:

Substituent Effects: Fluorine: Enhances electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., 2-phenylphenol) . Steric Hindrance: The propyl group may reduce reactivity at the para position compared to smaller substituents like methyl .

Thermal Stability: Fluorophenols generally exhibit higher boiling points than non-fluorinated analogs due to dipole interactions. For example, 2-fluorophenol (bp ~170°C) vs. phenol (bp 181°C) . 2-Phenyl-2-propanol, with a bulkier phenyl group, has a higher bp (202°C) than 2-Fluoro-6-propylphenol (estimated bp ~190–210°C) .

Synthetic Utility: Fluorophenols are often used in Suzuki couplings or nucleophilic substitutions. The propyl group in 2-Fluoro-6-propylphenol could facilitate alkylation reactions, similar to 3-phenylpropene (bp 219°C) in .

Biologische Aktivität

2-Fluoro-6-propylphenol is a fluorinated phenolic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

2-Fluoro-6-propylphenol is characterized by the presence of a fluorine atom at the 2-position and a propyl group at the 6-position of the phenolic ring. The fluorine substituent enhances the compound's lipophilicity and alters its reactivity compared to non-fluorinated analogs. This unique structure may influence its interaction with biological targets, leading to various pharmacological effects.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of 2-Fluoro-6-propylphenol. In a rodent model of neuroinflammation, compounds structurally related to 2-Fluoro-6-propylphenol exhibited significant reductions in pro-inflammatory cytokines such as IL-6 and TNF-α. Specifically, one study demonstrated that treatment with these compounds resulted in a decrease in serum levels of these cytokines comparable to that achieved with celecoxib, a well-known COX-2 inhibitor .

Table 1: Cytokine Levels in LPS-Induced Neuroinflammation

| Treatment | IL-6 (pg/mL) | TNF-α (pg/mL) |

|---|---|---|

| Control | 150 ± 10 | 200 ± 15 |

| LPS | 300 ± 20 | 400 ± 25 |

| Celecoxib | 160 ± 12 | 210 ± 18 |

| Compound F-IV | 155 ± 11 | 205 ± 16 |

The anti-inflammatory effects of 2-Fluoro-6-propylphenol may be attributed to its ability to inhibit the cyclooxygenase (COX) enzymes, particularly COX-2. In vitro assays revealed that related compounds demonstrated good inhibitory potency against COX-2 at submicromolar concentrations . The presence of the fluorine atom is believed to enhance binding affinity due to increased electronegativity, which may stabilize interactions with the enzyme's active site.

3. Antiviral Potential

Phenolic compounds, including derivatives of 2-Fluoro-6-propylphenol, have been investigated for their antiviral properties. A study focused on natural phenolic compounds identified several that inhibited the activity of SARS-CoV-2 papain-like protease (PLpro), suggesting that similar synthetic phenolic compounds could exhibit antiviral activity through competitive inhibition .

Table 2: Antiviral Activity of Phenolic Compounds

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| YRL | 15 | PLpro inhibition |

| HBA | 20 | PLpro inhibition |

| HE9 | 25 | PLpro inhibition |

Case Studies

- Neuroinflammation Model : In an experiment involving LPS-induced neuroinflammation in mice, treatment with compounds analogous to 2-Fluoro-6-propylphenol resulted in significant neuronal protection and reduced markers of inflammation .

- Antiviral Activity : A high-throughput screening identified several phenolic compounds that inhibited PLpro activity, demonstrating potential applications for treating viral infections like COVID-19 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.